molecular formula C13H14N4O B098956 Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- CAS No. 16018-69-2

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-

Cat. No. B098956
CAS RN: 16018-69-2
M. Wt: 242.28 g/mol
InChI Key: MPVBQYNJWXEWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-, is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly used in scientific research for its various properties and applications.

Mechanism Of Action

Urea acts as a protein denaturant by disrupting the non-covalent interactions between proteins. It also modifies proteins by reacting with amino groups, resulting in the formation of carbamoyl derivatives. Urea's chaotropic properties enable it to disrupt the hydrophobic interactions between proteins and water molecules, allowing for the purification of proteins.

Biochemical And Physiological Effects

Urea has various biochemical and physiological effects on living organisms. In humans, urea is produced in the liver as a byproduct of protein metabolism and excreted by the kidneys. High levels of urea in the blood can indicate kidney dysfunction. Urea is also used in the treatment of skin conditions such as psoriasis and eczema due to its moisturizing properties.

Advantages And Limitations For Lab Experiments

Urea has several advantages for lab experiments, including its low cost, high solubility in water, and compatibility with various techniques such as chromatography and electrophoresis. However, urea can also interfere with certain assays and may cause protein aggregation at high concentrations.

Future Directions

There are several future directions for the use of urea in scientific research. One area of interest is the development of new methods for protein purification using urea derivatives. Another area of interest is the use of urea in the development of new cryoprotectants for biological samples. Additionally, the use of urea in the treatment of various diseases such as cancer and Alzheimer's disease is an active area of research.
In conclusion, urea is a versatile compound with various applications in scientific research. Its properties and applications make it a valuable tool for protein purification, modification, and analysis. Further research into the use of urea and its derivatives may lead to new discoveries in the fields of medicine and biotechnology.

Synthesis Methods

Urea can be synthesized by reacting cyanamide with aniline in the presence of a catalyst such as sulfuric acid. The reaction produces urea as a white crystalline solid with a melting point of 132-135°C.

Scientific Research Applications

Urea has various applications in scientific research, including its use as a protein denaturant, a reagent for protein modification, and a chaotropic agent for protein purification. It is also used as a source of nitrogen in microbiological media and as a cryoprotectant for biological samples.

properties

CAS RN

16018-69-2

Product Name

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylurea

InChI

InChI=1S/C13H14N4O/c1-9-8-10(2)15-12(14-9)17-13(18)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,16,17,18)

InChI Key

MPVBQYNJWXEWMM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C

Other CAS RN

16018-69-2

Origin of Product

United States

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